1-BENZYL-4-(4-METHOXYBENZYL)-1,4-DIHYDRO-2,3-PYRAZINEDIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-methoxybenzyl)-1,4-dihydro-2,3-pyrazinedione is a compound of interest in various fields of chemistry and biology It is characterized by its unique structure, which includes a pyrazinedione core substituted with benzyl and methoxybenzyl groups
Preparation Methods
The synthesis of 1-benzyl-4-(4-methoxybenzyl)-1,4-dihydro-2,3-pyrazinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinedione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The benzyl and methoxybenzyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-4-(4-methoxybenzyl)-1,4-dihydro-2,3-pyrazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the pyrazinedione core to dihydropyrazine derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions. Reagents such as halides and organometallic compounds are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while reduction can produce dihydropyrazine compounds.
Scientific Research Applications
1-Benzyl-4-(4-methoxybenzyl)-1,4-dihydro-2,3-pyrazinedione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it useful in constructing diverse chemical entities.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-methoxybenzyl)-1,4-dihydro-2,3-pyrazinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-Benzyl-4-(4-methoxybenzyl)-1,4-dihydro-2,3-pyrazinedione can be compared with other similar compounds, such as:
1-Benzyl-4-(4-methoxybenzyl)piperazine: This compound shares a similar benzyl and methoxybenzyl substitution but has a different core structure.
4-Aminopiperidines: These compounds have a piperidine core and are studied for their antifungal activity.
Diketopiperazines: These cyclic dipeptides have structural similarities and are known for their biological activities.
The uniqueness of this compound lies in its pyrazinedione core, which imparts distinct chemical and biological properties compared to the other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-17-9-7-16(8-10-17)14-21-12-11-20(18(22)19(21)23)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXGVQBJDTYSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.